3-(Methanesulfonylmethyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Methanesulfonylmethyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1400764-60-4 . It has a molecular weight of 171.65 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Synthesis Analysis
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H9NO2S.ClH/c1-8(6,7)4-2-5-3-4;/h4-5H,2-3H2,1H3;1H . The InChI key is VGUZBHCVRWHGTL-UHFFFAOYSA-N .Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 171.65 .Scientific Research Applications
Applications in Drug Development and Therapeutic Research
Sulfonamide Compounds in Antibacterial Therapy
Sulfonamide compounds, including structures similar to "3-(Methanesulfonylmethyl)azetidine hydrochloride," have been a significant class of synthetic bacteriostatic antibiotics. They were the primary therapy against bacterial infections before the advent of penicillin. These compounds have found applications in various clinical settings, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics due to the sulfonamide functional group's versatility (Gulcin & Taslimi, 2018).
Phosphonate Derivatives for Anti-HIV Therapy
AZT (3′-Azido-3′-deoxythymidine), a well-known anti-HIV drug, has been modified into various phosphonate derivatives to reduce toxicity and improve efficacy. Phosphonate derivatives, which share a conceptual link with sulfonamide compounds through their use in drug modification for improved therapeutic profiles, highlight the ongoing research into developing less toxic and more effective drug formulations (Khandazhinskaya, Matyugina, & Shirokova, 2010).
Environmental and Analytical Chemistry
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate and degradation pathways of polyfluoroalkyl chemicals, including those with sulfonamide and similar functional groups, have been extensively studied. These investigations provide insights into how such compounds are broken down in the environment and their potential impacts on ecological and human health (Liu & Mejia Avendaño, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .
Properties
IUPAC Name |
3-(methylsulfonylmethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETHHDQJCPZGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.